molecular formula C22H18F2N2O3 B11212218 5-(3,4-Difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3,4-Difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11212218
M. Wt: 396.4 g/mol
InChI Key: QTOQMWRUPNSESH-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[1,5-c][1,3]benzoxazine core, which is fused with a furan ring and substituted with a 3,4-difluorophenyl group and an ethoxy group. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate β-keto ester to form the pyrazole ring.

    Formation of the Benzoxazine Core: The pyrazole intermediate is then reacted with an ortho-hydroxybenzaldehyde derivative under acidic conditions to form the benzoxazine core.

    Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable furan derivative.

    Substitution with 3,4-Difluorophenyl Group: The final step involves the substitution of the benzoxazine core with a 3,4-difluorophenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts for the cross-coupling reactions.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.

    Substitution: The benzoxazine core can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

5-(3,4-Difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its unique structural features and biological activity.

    Materials Science: The compound’s heterocyclic core makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

5-(3,4-Difluorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: can be compared with other similar compounds, such as:

    5-(3,4-Difluorophenyl)-7-methoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: This compound has a methoxy group instead of an ethoxy group, which may affect its solubility and biological activity.

    5-(3,4-Difluorophenyl)-7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: This compound has a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18F2N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-7-ethoxy-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H18F2N2O3/c1-2-27-20-6-3-5-14-18-12-17(19-7-4-10-28-19)25-26(18)22(29-21(14)20)13-8-9-15(23)16(24)11-13/h3-11,18,22H,2,12H2,1H3

InChI Key

QTOQMWRUPNSESH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC(=C(C=C5)F)F

Origin of Product

United States

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